

resolving solubility issues of 6-Amino-2-methoxypyrimidin-4-ol

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Compound of Interest

Compound Name: 6-Amino-2-methoxypyrimidin-4-ol

Cat. No.: B069683

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Technical Support Center: 6-Amino-2-methoxypyrimidin-4-ol

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for resolving solubility issues with **6-Amino-2-methoxypyrimidin-4-ol**.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of **6-Amino-2-methoxypyrimidin-4-ol**?

While specific quantitative data for **6-Amino-2-methoxypyrimidin-4-ol** is not readily available in public literature, its chemical structure—containing both a basic amino group and an acidic pyrimidinol ring—suggests it is a weakly amphoteric compound. This typically means it has low intrinsic solubility in neutral aqueous solutions but will exhibit significantly higher solubility in acidic or basic conditions. It is expected to be soluble in polar aprotic solvents like DMSO and DMF, and may have some solubility in alcohols like methanol and ethanol.

Q2: Why is my compound not dissolving in water?

6-Amino-2-methoxypyrimidin-4-ol, like many heterocyclic compounds used in drug discovery, is predicted to be poorly soluble in neutral water.[\[1\]](#)[\[2\]](#)[\[3\]](#) This is due to its crystalline

structure and the balance of polar and non-polar functionalities. At neutral pH, the molecule is uncharged, minimizing its interaction with polar water molecules.

Q3: How does pH affect the solubility of this compound?

The solubility of **6-Amino-2-methoxypyrimidin-4-ol** is expected to be highly pH-dependent.[\[4\]](#) [\[5\]](#)[\[6\]](#)

- In acidic solutions (low pH): The amino group becomes protonated (cationic), which typically increases water solubility.
- In basic solutions (high pH): The hydroxyl group on the pyrimidine ring can be deprotonated (anionic), which also tends to increase water solubility. Therefore, the lowest solubility is expected at or near its isoelectric point (a near-neutral pH).

Q4: Which organic solvents are recommended for creating a stock solution?

For creating concentrated stock solutions, polar aprotic solvents are generally the first choice for compounds of this type.

- Dimethyl Sulfoxide (DMSO)
- N,N-Dimethylformamide (DMF)
- Methanol (MeOH) may also be effective, as a similar compound, 4-Amino-2,6-dimethoxypyrimidine, is soluble in methanol.[\[7\]](#)

It is crucial to consider the compatibility of the chosen solvent with your specific experimental model (e.g., cell culture assays).

Solubility Data Summary

Quantitative solubility data for **6-Amino-2-methoxypyrimidin-4-ol** is sparse. The following table provides solubility information for structurally related compounds to serve as a guide.

Compound Name	Solvent	Solubility	Reference
4-Amino-2,6-dimethoxypyrimidine	Methanol	25 mg/mL	[7]
2-Amino-4-methoxypyridine	DMSO, Methanol	Soluble	[8]
2-Amino-4-methoxypyridine	Water	Slightly soluble	[8]
2-Amino-4-hydroxy-6-methylpyrimidine	Chloroform, DCM, Ethyl Acetate, DMSO, Acetone	Soluble	[9]

Troubleshooting Guide

If you are encountering solubility issues, follow this systematic approach to identify an appropriate solvent system.

Diagram: Solubility Troubleshooting Workflow

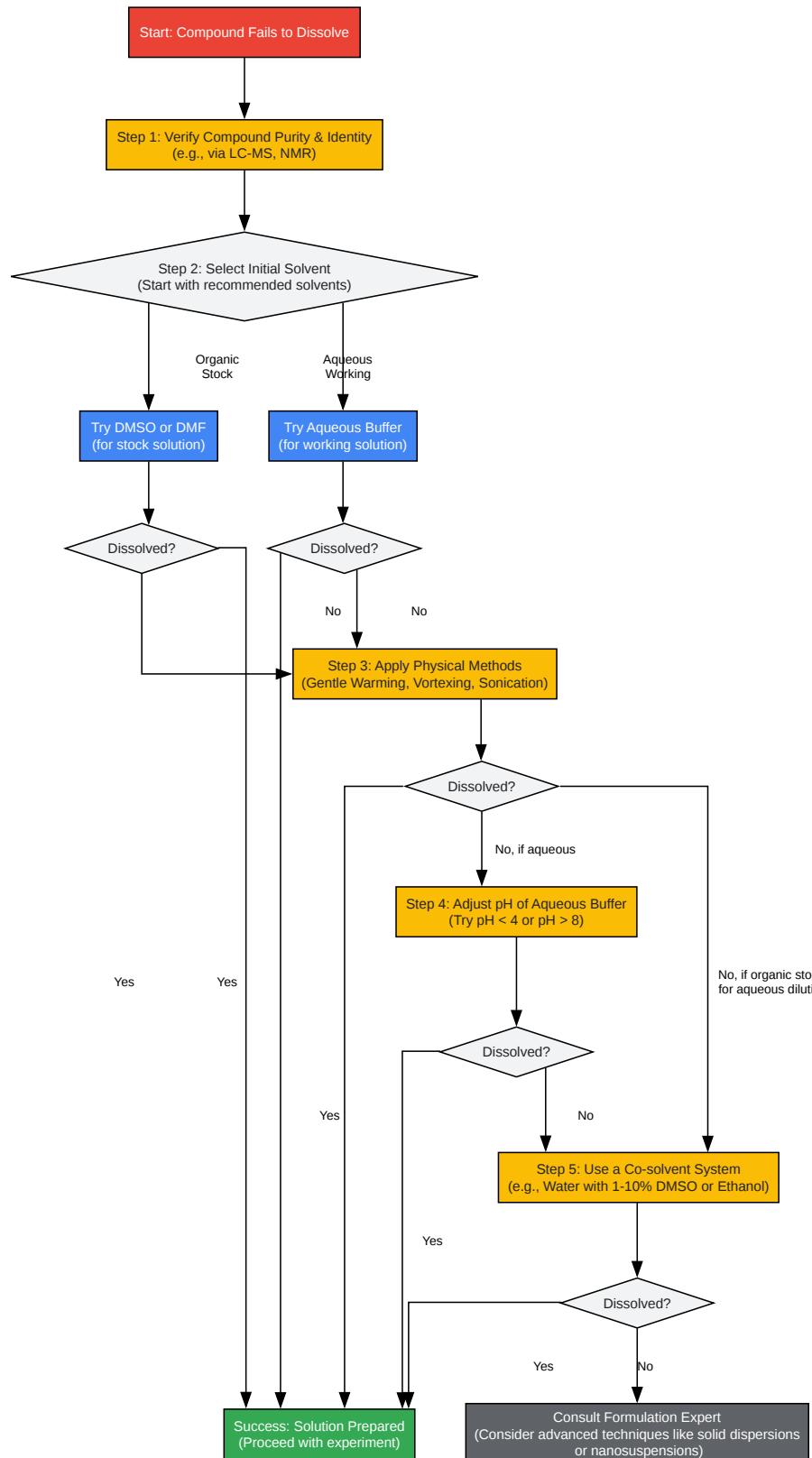
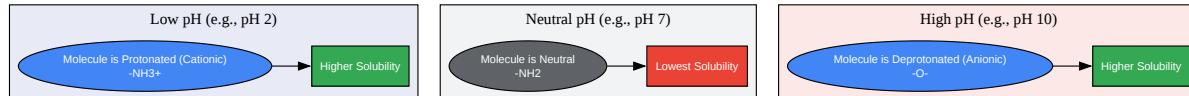
[Click to download full resolution via product page](#)**Caption: Systematic workflow for troubleshooting solubility issues.**

Diagram: pH Effect on Solubility



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